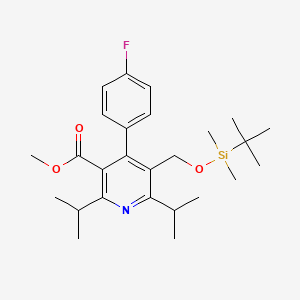

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate

Description

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl, diisopropyl, and tert-butyldimethylsilyloxymethyl groups. Its molecular formula is C26H38FNO3Si.

Properties

IUPAC Name |

methyl 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38FNO3Si/c1-16(2)23-20(15-31-32(9,10)26(5,6)7)21(18-11-13-19(27)14-12-18)22(25(29)30-8)24(28-23)17(3)4/h11-14,16-17H,15H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTRCCKIXXCAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38FNO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662096 | |

| Record name | Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334933-44-7 | |

| Record name | Methyl 5-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,5-Diketones

In a method adapted from US5006530A, 1,5-diketones are cyclized with ammonium acetate under reflux to form the pyridine backbone. For example:

-

Reactants : A 1,5-diketone precursor bearing isopropyl and fluorophenyl substituents.

-

Conditions : Acetic acid/ammonium acetate, reflux (110–120°C), 12–24 hours.

Diisopropyl Group Installation

The 2,6-diisopropyl substituents are introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Nucleophilic Substitution

Alternative methods use Grignard reagents (e.g., i-PrMgBr) in THF at −78°C.

Hydroxymethyl Functionalization and Silylation

The hydroxymethyl group at position 5 is introduced via formylation followed by reduction, then protected as a silyl ether.

Formylation-Reduction Sequence

tert-Butyldimethylsilyl (TBS) Protection

As detailed in CN103450301B and RSC PDF:

-

Reagents : TBSCl (1.2 equiv), imidazole (2.5 equiv).

-

Conditions : DMF, 0°C → 25°C, 4 hours.

-

Workup : Column chromatography (hexane/ethyl acetate gradient).

Esterification at Position 3

The methyl carboxylate group is installed via esterification of a carboxylic acid intermediate.

Direct Methylation with Diazomethane

Mitsunobu Reaction

For sterically hindered substrates (e.g., 2,6-diisopropyl):

Optimization and Challenges

Regioselectivity in Substitution

Diisopropyl groups at positions 2 and 6 require careful control to avoid over-alkylation. Low temperatures (−78°C) and slow reagent addition improve selectivity.

Silylation Efficiency

TBS protection efficiency depends on solvent polarity. DMF outperforms THF due to better solubility of intermediates.

Purification Challenges

The final compound’s high molecular weight (459.67 g/mol) and hydrophobicity necessitate silica gel chromatography with hexane/EtOAc (3:1).

Comparative Data Table

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. The pyridine derivative has been investigated for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into methyl 5-(tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate) as a lead compound for drug development.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized derivatives of this compound and evaluated their biological activity against breast cancer cell lines. The results indicated that certain modifications enhanced the compound's efficacy, leading to a significant reduction in cell viability at micromolar concentrations. This highlights the importance of structure-activity relationship studies in optimizing pharmacological properties.

Catalysis

Transition Metal Catalysis

The compound has also been explored as a ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers can facilitate various organic transformations, including cross-coupling reactions essential for synthesizing complex molecules.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium Complex | 85 | |

| Heck Reaction | Nickel Complex | 78 | |

| C-H Activation | Rhodium Complex | 90 |

Material Science

Polymer Chemistry

this compound) has potential applications in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its silyl ether functionality can improve thermal stability and mechanical properties when incorporated into polymer matrices.

Case Study: Polymer Blends

Research has demonstrated that incorporating this compound into polycarbonate blends improves impact resistance and thermal stability without compromising transparency. This application is particularly relevant for developing advanced materials for electronics and automotive industries.

Analytical Chemistry

Chromatographic Applications

Due to its unique structure, this compound can serve as a standard or reference material in chromatographic methods such as high-performance liquid chromatography (HPLC). Its stability and distinct retention characteristics make it suitable for method validation and quality control processes.

Mechanism of Action

The mechanism of action of Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-chlorophenyl)-pyridine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-bromophenyl)-pyridine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from its chlorinated or brominated analogs.

Biological Activity

Methyl 5-(tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3-carboxylate, with the CAS number 334933-44-7, is a synthetic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its complex structure, which includes a pyridine core modified with tert-butyldimethylsilyl and isopropyl groups, as well as a fluorophenyl moiety. The following sections detail its biological activity, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula: C26H38FNO3Si

- Molecular Weight: 459.67 g/mol

- Appearance: Off-white solid

- Synonyms: Methyl 5-[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-bis(1-methylethyl)-3-pyridinecarboxylic acid methyl ester

Pharmacological Applications

This compound has been investigated primarily for its role as a glucagon receptor antagonist. This property positions it as a candidate for managing conditions related to glucose metabolism and diabetes management. The compound's ability to modulate glucagon signaling pathways could lead to therapeutic benefits in hyperglycemia and other metabolic disorders .

Cytotoxicity and Anticancer Potential

Recent studies have highlighted the cytotoxic effects of similar pyridine derivatives on various cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds have shown promising results:

- Cytotoxicity Assays: Compounds structurally related to this compound have exhibited low micromolar IC50 values against human cancer cell lines such as HeLa and CEM T-lymphocytes . These findings suggest that further exploration of this compound could yield significant insights into its potential anticancer properties.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. In studies involving related pyridine derivatives, moderate antimicrobial activity has been observed against various strains of bacteria and fungi. While direct evidence for this compound is still needed, the presence of similar functional groups suggests potential efficacy in this area .

Case Studies and Research Findings

-

Glucagon Receptor Antagonism:

- A study focusing on glucagon receptor antagonists demonstrated that modifications to the pyridine ring significantly enhance receptor binding affinity and selectivity. Methyl 5-(tert-butyldimethylsilyloxymethyl) derivatives were among those tested for their efficacy in reducing hyperglycemic responses in animal models .

-

Cytotoxicity Profiles:

- In a comparative analysis of various pyridine derivatives, compounds with similar silyl modifications showed IC50 values ranging from 1.9 to 20 μM against several tumor cell lines. This indicates that methyl 5-(tert-butyldimethylsilyloxymethyl) may possess comparable or superior activity in specific contexts .

- Antimicrobial Efficacy:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

- Answer : The synthesis involves steric hindrance from the 2,6-diisopropyl groups and regioselective introduction of the tert-butyldimethylsilyl (TBS) protecting group. Methodological solutions include:

- Using bulky bases (e.g., LDA) to deprotonate sterically hindered positions.

- Employing TBS-Cl under anhydrous conditions with imidazole catalysis for silylation .

- Monitoring intermediates via LC-MS or TLC to ensure stepwise progression.

Q. How should researchers characterize the silyl ether moiety and ester group integrity in this compound?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Identify TBS protons (δ ~0.1–0.3 ppm) and ester carbonyl (δ ~165–170 ppm).

- 29Si DEPT NMR : Confirm silyl group connectivity (δ ~10–20 ppm for TBS).

- FT-IR : Validate ester C=O stretches (~1720 cm⁻¹) and silyl ether Si-O-C (~1100 cm⁻¹).

- HRMS : Confirm molecular ion and fragmentation patterns .

Q. What experimental strategies optimize the purification of this compound given its lipophilic nature?

- Answer :

- Use reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water.

- Pre-purify via silica gel flash chromatography with hexane/ethyl acetate (high ratio for elution).

- Recrystallize from tert-butyl methyl ether or dichloromethane/n-pentane mixtures .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data arising from dynamic stereochemistry in the pyridine ring?

- Answer :

- Perform VT-NMR (variable-temperature NMR) to slow conformational exchange and resolve splitting.

- Use 2D NOESY/ROESY to identify spatial proximity of diisopropyl groups and TBS-oxymethyl.

- Compare experimental data with DFT-calculated chemical shifts for proposed conformers .

Q. What methodologies evaluate the hydrolytic stability of the TBS group under varying pH conditions?

- Answer :

- Conduct accelerated stability studies : Incubate the compound in buffered solutions (pH 1–10) at 25°C and 40°C.

- Monitor degradation via HPLC-UV at 254 nm.

- Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life in biological assays .

Q. How can computational methods predict regioselectivity in further functionalization (e.g., C-H activation) on the pyridine core?

- Answer :

- Perform DFT calculations (B3LYP/6-31G*) to map electron density and Fukui indices for reactive sites.

- Simulate transition states for proposed C-H activation pathways (e.g., Pd-catalyzed coupling).

- Validate predictions with directed ortho-metalation (DoM) experiments using TBS as a directing group .

Q. What strategies resolve discrepancies between theoretical and experimental mass spectrometry fragmentation patterns?

- Answer :

- Compare CID-MS/MS (collision-induced dissociation) data with in silico fragmentation tools (e.g., Mass Frontier).

- Adjust ionization parameters (e.g., ESI vs. APCI) to minimize in-source decay artifacts.

- Synthesize isotopically labeled analogs (e.g., ¹³C-TBS) to trace fragment origins .

Methodological Notes

- References to Synthesis : The TBS-protected intermediates in highlight the importance of anhydrous conditions and spectroscopic validation in multi-step syntheses .

- Chromatography : emphasizes reverse-phase and specialized columns (e.g., Carbowax®) for resolving structurally similar byproducts .

- Safety Considerations : While pertains to a different compound, its emphasis on handling air-sensitive reagents (e.g., TBS-Cl) is broadly applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.